

Gallium Arsenide (GaAs) Semiconductors: A Technical Guide to Fundamental Properties

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An In-depth Examination of the Core Physical, Electronic, and Optical Characteristics for Researchers and Scientists

Gallium arsenide (GaAs) is a compound semiconductor of significant technological importance, particularly in the realms of high-frequency electronics and optoelectronics. As a member of the III-V group of semiconductors, its unique properties offer distinct advantages over elemental semiconductors like silicon, notably in applications requiring high-speed operation and efficient light emission. This technical guide provides a comprehensive overview of the fundamental properties of **gallium arsenide**, tailored for researchers, scientists, and professionals in related fields.

Crystal Structure

Gallium arsenide crystallizes in the zincblende (or cubic sphalerite) structure.[1][2] This structure is a key determinant of its electronic and optical properties. It can be visualized as two interpenetrating face-centered cubic (FCC) sublattices, one composed of gallium atoms and the other of arsenic atoms, with one sublattice displaced from the other by one-quarter of the body diagonal of the cubic unit cell.[1][3] In this configuration, each gallium atom is tetrahedrally bonded to four arsenic atoms, and conversely, each arsenic atom is bonded to four gallium atoms.[4] This arrangement results in a highly ordered and stable crystal lattice.



Property	Value
Crystal Structure	Zincblende (Cubic Sphalerite)[1][5]
Space Group	F43m[1]
Lattice Constant (at 300 K)	5.6533 Å
Atoms per Unit Cell	8 (4 Ga, 4 As)
Density (at 300 K)	5.32 g/cm ³ [6][7]
Melting Point	1511 K (1238 °C)[7]

Electronic Band Structure

Perhaps the most critical property of **gallium arsenide** for optoelectronic applications is its direct band gap.[3][5] This means that the minimum of the conduction band and the maximum of the valence band occur at the same momentum value (at the Γ point in the Brillouin zone).[3] [8] This alignment allows for the efficient radiative recombination of electrons and holes, where the energy is released as a photon (light). This contrasts with indirect bandgap semiconductors like silicon, where a change in momentum (involving a phonon) is required for recombination, making light emission a much less probable event.[3][6]

The direct band gap of GaAs is approximately 1.424 eV at room temperature (300 K), corresponding to an emission wavelength in the near-infrared spectrum.[5][6] This property is the foundation for its use in manufacturing laser diodes, light-emitting diodes (LEDs), and solar cells.[5][9]



Property	Value (at 300 K)
Bandgap Energy (E_g)	1.424 eV[5][6]
Bandgap Type	Direct[3][5]
Intrinsic Carrier Concentration	1.79 x 10 ⁶ cm ⁻³ [6][9]
Electron Effective Mass (m_e^)	0.067 m₀[10][11]
Light Hole Effective Mass (m_lh^)	0.082 m₀
Heavy Hole Effective Mass (m_hh^*)	0.45 m ₀
Electron Affinity (qχ)	~4.07 eV[3]

m₀ is the free electron rest mass.

Charge Transport Properties

Gallium arsenide exhibits superior electron transport properties compared to silicon, which is a primary reason for its use in high-frequency applications.[5] The electron mobility in GaAs is significantly higher, allowing electrons to travel faster under an applied electric field.[2][10] This high electron mobility, combined with a higher saturated electron velocity, enables the fabrication of transistors that can operate at frequencies exceeding 250 GHz.[5][9]

However, the hole mobility in GaAs is relatively low and comparable to that of silicon.[5] This disparity between electron and hole mobility has implications for the design of complementary logic circuits (CMOS) in GaAs, making them less common than in silicon-based technology.

Property	Value (at 300 K, for undoped material)
Electron Mobility (µ_e)	~8500 - 9000 cm²/(V·s)[5][6]
Hole Mobility (µ_h)	~400 cm²/(V·s)[5][12]
Intrinsic Resistivity	~10 ⁷ - 10 ⁸ Ω·cm[3][6]
Breakdown Field	~4 x 10 ⁵ V/cm[6]



Optical Properties

The direct band gap of GaAs not only facilitates efficient light emission but also strong light absorption.[5] This makes it an excellent material for photodetectors and solar cells. The refractive index of **gallium arsenide** is also relatively high. Undoped, semi-insulating GaAs is highly transmissive in the mid-infrared region, making it suitable for infrared optics like lenses and windows.[13]

Property	Value (at 300 K, near the band edge)
Refractive Index (n)	~3.3 - 3.6
Temperature Coefficient of Bandgap	-0.54 meV/K
Absorption Coefficient (α)	Strong absorption above the bandgap energy

Experimental Protocols

The characterization of **gallium arsenide**'s fundamental properties relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for key measurements.

X-Ray Diffraction (XRD) for Crystal Structure Determination

Objective: To determine the crystal structure, lattice constant, and crystalline quality of a GaAs sample.

Methodology:

- Sample Preparation: A single-crystal GaAs wafer or a thin film of GaAs on a substrate is mounted on a goniometer within the XRD instrument. The sample must be flat and properly aligned with the incident X-ray beam.
- Instrumentation: A diffractometer equipped with a monochromatic X-ray source (commonly Cu K α radiation with $\lambda = 1.5418$ Å) is used. The instrument includes an X-ray generator, a sample stage, and a detector.[11]



- Data Collection: The sample is irradiated with the X-ray beam at a specific angle of incidence (θ). The detector is positioned to measure the intensity of the diffracted X-rays at an angle of 2θ. A common mode of operation is the Bragg-Brentano geometry. A 2θ scan is performed over a wide angular range to detect all possible diffraction peaks.[11]
- Analysis: The positions of the diffraction peaks are determined by Bragg's Law ($n\lambda$ = 2d sin θ), where 'd' is the spacing between crystal planes. By identifying the Miller indices (hkl) of the planes corresponding to the observed diffraction peaks, the zincblende crystal structure can be confirmed. The precise lattice constant is calculated from the positions of these peaks. The width of the diffraction peaks (full width at half maximum, FWHM) provides information about the crystalline quality and the presence of strain or defects.[13]

Photoluminescence (PL) Spectroscopy for Bandgap Measurement

Objective: To measure the bandgap energy and assess the optical quality and impurity levels of a GaAs sample.

Methodology:

- Sample Preparation: The GaAs sample is placed in a cryostat, which allows for temperaturecontrolled measurements (e.g., from cryogenic temperatures to room temperature).
- Excitation: A laser with a photon energy greater than the bandgap of GaAs (e.g., a He-Ne laser at 633 nm or an Ar-ion laser at 514.5 nm) is used as the excitation source. The laser beam is focused onto the sample's surface. This excites electrons from the valence band to the conduction band, creating electron-hole pairs.
- Collection and Dispersion: The light emitted from the sample (photoluminescence) is collected by a lens and directed into a spectrometer. A long-pass filter is used to block the scattered laser light from entering the spectrometer. The spectrometer uses a diffraction grating to disperse the collected light into its constituent wavelengths.
- Detection: The dispersed light is detected by a sensitive photodetector, such as a silicon CCD or an InGaAs detector, which records the intensity of the emitted light as a function of wavelength (or energy).



 Analysis: The resulting PL spectrum will show a prominent peak corresponding to the bandto-band recombination, which gives a direct measure of the bandgap energy.[1] The energy and intensity of other peaks can provide information about excitonic recombination, impurity levels, and defect states within the material.[3]

Hall Effect Measurement for Carrier Mobility and Concentration

Objective: To determine the carrier type (n-type or p-type), carrier concentration, and mobility in a doped GaAs sample.

Methodology:

- Sample Preparation: A rectangular or van der Pauw geometry sample is prepared from the GaAs wafer. Ohmic contacts are made at the corners of the sample.
- Instrumentation: The sample is placed in a sample holder with electrical connections and positioned within a magnetic field of known strength (B), oriented perpendicular to the sample surface. A constant current source and a sensitive voltmeter are required.
- · Measurement Procedure:
 - A constant current (I) is passed through two of the contacts (e.g., along the length of a rectangular sample).
 - The Hall voltage (V_H), which is a transverse voltage, is measured across the other two contacts (across the width of the sample).[12]
 - The measurement is typically repeated with the magnetic field and current polarities reversed to cancel out thermoelectric and misalignment voltage errors.

Analysis:

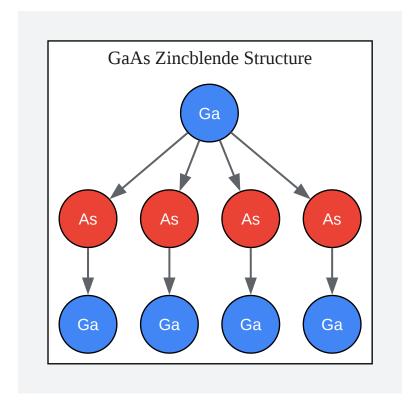
• The Hall coefficient (R_H) is calculated using the formula: $R_H = (V_H * t) / (I * B)$, where 't' is the sample thickness.



- The sign of the Hall voltage (and thus the Hall coefficient) indicates the majority carrier type (negative for electrons, positive for holes).
- The carrier concentration (n or p) is determined from the Hall coefficient: n (or p) = 1 / (q * |R|), where 'q' is the elementary charge.
- \circ The resistivity (ρ) of the sample is measured separately (often using a four-point probe method on the same sample).
- The Hall mobility (μ H) is then calculated as: μ H = |R H| / ρ .[12]

Visualizations

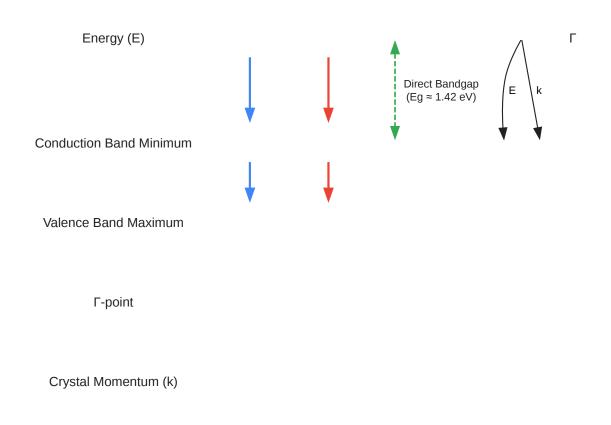
The following diagrams illustrate key structural and electronic properties of **gallium arsenide**.



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Caption: Zincblende crystal structure of Gallium Arsenide.





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Caption: E-k diagram for GaAs showing the direct bandgap.

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